molecular formula C19H23ClN2OS B4820586 N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea

Cat. No. B4820586
M. Wt: 362.9 g/mol
InChI Key: NNFLUCSJPXBKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth or immune system modulation. In agriculture, it may act by disrupting the nervous system of pests or by inducing systemic resistance in plants.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea can induce apoptosis (programmed cell death) in cancer cells and modulate the immune system by regulating the production of cytokines and other immune cells. In agriculture, it can enhance plant growth and protect against pests and diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea in lab experiments is its potential to act as a multi-functional compound with diverse applications. However, its limited solubility in water and other solvents can pose challenges in its use, and its potential toxicity to non-target organisms should be considered in agricultural applications.

Future Directions

For N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea research include further investigation of its mechanism of action, optimization of its synthesis method, exploration of its potential applications in other fields such as energy storage and catalysis, and development of more efficient and environmentally friendly agricultural formulations.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea is a chemical compound with significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient and sustainable applications.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent and a modulator of the immune system. In agriculture, it has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, it has been explored for its potential use as a photochromic material and a molecular switch.

properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c1-19(2,3)14-7-10-17(23-4)16(11-14)22-18(24)21-12-13-5-8-15(20)9-6-13/h5-11H,12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFLUCSJPXBKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorobenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.